Emtricitabine 6'-Disulfide
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Description
Emtricitabine 6’-Disulfide is a compound with the molecular formula C16 H18 F2 N6 O4 S4 and a molecular weight of 524.609 . It is an impurity of Emtricitabine synthesis . Emtricitabine is a nucleoside reverse transcriptase inhibitor used for the treatment and prophylaxis of HIV .
Synthesis Analysis
A continuous flow sulfuryl chloride-based reaction has been used in the synthesis of a key intermediate in a new route toward Emtricitabine . The process begins with a Fischer esterification between L-menthol and thioglycolic acid. The menthyl thioglycolate is then treated with SO2Cl2 to produce sulfenyl chloride intermediate .Molecular Structure Analysis
The molecular structure of Emtricitabine 6’-Disulfide is represented by the formula C16 H18 F2 N6 O4 S4 . It is a neat product, meaning it is in its pure form without any additives or other substances .Chemical Reactions Analysis
Emtricitabine 6’-Disulfide is an impurity of Emtricitabine synthesis . The chemical reactions involved in its formation are not explicitly mentioned in the sources retrieved.Physical And Chemical Properties Analysis
Emtricitabine 6’-Disulfide has a molecular weight of 524.609 . The physical and chemical properties specific to Emtricitabine 6’-Disulfide are not explicitly mentioned in the sources retrieved.Mechanism of Action
Emtricitabine, the parent compound of Emtricitabine 6’-Disulfide, is a nucleoside reverse transcriptase inhibitor (NRTI). It works by inhibiting HIV reverse transcriptase, preventing transcription of HIV RNA to DNA . The mechanism of action of Emtricitabine 6’-Disulfide itself is not explicitly mentioned in the sources retrieved.
Safety and Hazards
properties
CAS RN |
1246819-86-2 |
---|---|
Product Name |
Emtricitabine 6'-Disulfide |
Molecular Formula |
C9H12FN3O2S2 |
Molecular Weight |
277.332 |
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O2S2/c1-16-4-7-15-6(3-17-7)13-2-5(10)8(11)12-9(13)14/h2,6-7H,3-4H2,1H3,(H2,11,12,14)/t6-,7+/m0/s1 |
InChI Key |
FVBDQZPRPOQFGT-NKWVEPMBSA-N |
SMILES |
CSCC1OC(CS1)N2C=C(C(=NC2=O)N)F |
synonyms |
(-)-2’,3’-Dideoxy-5-fluoro-3’-thiacytidine 6’-Disulfide; (-)-2’-Deoxy-5-fluoro-3’-thiacytidine 6’-Disulfide; |
Origin of Product |
United States |
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